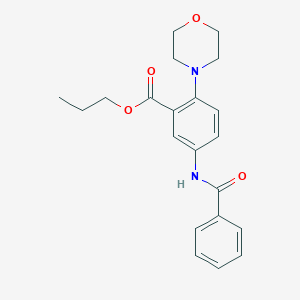![molecular formula C27H29N3O2 B250983 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. NPY is a neurotransmitter that plays a role in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. BIBP 3226 has been extensively studied for its potential therapeutic applications in these areas.
作用机制
Despite extensive research on the NPY Y1 receptor, the exact mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 is not fully understood. Further research is needed to elucidate the molecular mechanisms underlying its effects.
3. Other NPY receptors: NPY can bind to several other receptors besides the Y1 receptor. Further research is needed to determine the effects of NPY on physiological processes mediated by these other receptors.
In conclusion, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 is a selective antagonist of the NPY Y1 receptor that has been extensively studied for its potential therapeutic applications in areas such as appetite regulation, stress response, and cardiovascular function. Its selectivity for the NPY Y1 receptor makes it a valuable tool for studying the effects of NPY on physiological processes mediated by this receptor. Further research is needed to fully understand the mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 and its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 in lab experiments is its selectivity for the NPY Y1 receptor. This allows researchers to study the specific effects of NPY on physiological processes mediated by this receptor. However, one limitation of using N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several potential future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 and the NPY Y1 receptor. Some of these include:
1. Therapeutic applications: N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 has potential therapeutic applications in areas such as obesity, anxiety, and hypertension. Further research is needed to determine the safety and efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 as a therapeutic agent.
2.
合成方法
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 is a complex process that requires specialized knowledge and equipment.
科学研究应用
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 has been used extensively in scientific research to study the role of the NPY Y1 receptor in various physiological processes. Some of the key areas of research include:
1. Appetite regulation: NPY is known to play a role in appetite regulation, and N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 has been used to study the effects of NPY Y1 receptor blockade on food intake and body weight.
2. Stress response: NPY is also involved in the body's stress response, and N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 has been used to study the effects of NPY Y1 receptor blockade on stress-related behaviors.
3. Cardiovascular function: NPY is known to affect cardiovascular function, and N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide 3226 has been used to study the effects of NPY Y1 receptor blockade on blood pressure and heart rate.
属性
分子式 |
C27H29N3O2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C27H29N3O2/c1-20(2)21-8-10-22(11-9-21)26(31)28-24-12-14-25(15-13-24)29-16-18-30(19-17-29)27(32)23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,28,31) |
InChI 键 |
CZTVEGLQVMABNY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)


methanone](/img/structure/B250917.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)